7-(4-Fluorophenyl)-2-methylthieno[3,2-d]pyrimidin-4-ol
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Overview
Description
7-(4-Fluorophenyl)-2-methylthieno[3,2-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core structure, which is fused with a fluorophenyl group at the 7th position and a hydroxyl group at the 4th position. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Fluorophenyl)-2-methylthieno[3,2-d]pyrimidin-4-ol typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often involve heating the reactants in the presence of a primary amine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that can be optimized for large-scale production. This may include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(4-Fluorophenyl)-2-methylthieno[3,2-d]pyrimidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule.
Scientific Research Applications
7-(4-Fluorophenyl)-2-methylthieno[3,2-d]pyrimidin-4-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-(4-Fluorophenyl)-2-methylthieno[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share a similar core structure but may have different substituents at various positions.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a fused pyrazole ring instead of a thiophene ring.
Uniqueness
7-(4-Fluorophenyl)-2-methylthieno[3,2-d]pyrimidin-4-ol is unique due to the presence of the fluorophenyl group and the hydroxyl group at specific positions. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H9FN2OS |
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Molecular Weight |
260.29 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-2-methyl-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H9FN2OS/c1-7-15-11-10(6-18-12(11)13(17)16-7)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,15,16,17) |
InChI Key |
QAAHABUGXSFNGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)SC=C2C3=CC=C(C=C3)F |
Origin of Product |
United States |
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